1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine
CAS No.: 865593-66-4
Cat. No.: VC21531443
Molecular Formula: C19H23ClN2O3S
Molecular Weight: 394.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865593-66-4 |
|---|---|
| Molecular Formula | C19H23ClN2O3S |
| Molecular Weight | 394.9g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H23ClN2O3S/c1-14-11-18(25-3)19(12-15(14)2)26(23,24)22-9-7-21(8-10-22)17-6-4-5-16(20)13-17/h4-6,11-13H,7-10H2,1-3H3 |
| Standard InChI Key | BUJSMMYBRHUHAD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Introduction
Chemical Structure and Properties
1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine presents a complex molecular architecture comprising several key structural components. The compound is built around a central piperazine heterocycle, which serves as the scaffold for the attachment of two distinctive functional groups. The first substituent is a 3-chlorophenyl group directly bonded to one of the nitrogen atoms of the piperazine ring. The chlorine atom at the meta position of the phenyl ring contributes to the compound's lipophilicity and potential binding affinity to target proteins.
The second key structural feature is the sulfonyl moiety attached to the remaining nitrogen atom of the piperazine core. This sulfonyl group connects to a 2-methoxy-4,5-dimethylphenyl substituent, creating a bulky, electron-rich region in the molecule. The methoxy group at position 2 and the methyl groups at positions 4 and 5 of this phenyl ring introduce significant electronic and steric effects that influence the compound's three-dimensional conformation and binding properties.
From a physicochemical perspective, this compound likely exhibits moderate to high lipophilicity due to the presence of multiple aromatic rings and alkyl groups. The piperazine core contributes to the compound's basicity, while the sulfonyl group introduces acidic character, resulting in amphoteric properties that affect solubility across different pH environments.
Synthetic Approaches and Methodology
The synthesis of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine typically follows a multi-step synthetic route that begins with the establishment of the piperazine core. This complex process requires precise reaction conditions and careful selection of reagents to achieve adequate yield and purity of the final product.
The general synthetic approach for sulfonylpiperazine derivatives often involves the following key steps:
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Preparation of the appropriately substituted piperazine core structure
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Selective N-arylation to introduce the 3-chlorophenyl group
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Sulfonylation of the remaining secondary amine with an activated 2-methoxy-4,5-dimethylphenylsulfonyl derivative
These synthetic pathways typically rely on established organic chemistry methodologies, including nucleophilic substitution reactions, coupling procedures, and protecting group strategies. The specific reaction conditions, including temperature, solvent selection, and catalysts, significantly impact the reaction efficiency and product purity.
Purification and Characterization Techniques
Following synthesis, rigorous purification and characterization methods are essential to confirm the structure and ensure the purity of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine. Common purification techniques include column chromatography, recrystallization, and in some cases, preparative HPLC.
Structural confirmation typically involves a combination of analytical techniques including:
| Analytical Method | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms structure through chemical shifts of protons and carbons |
| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Identifies key functional groups (sulfonyl, methoxy) |
| Elemental Analysis | Confirms elemental composition |
| X-ray Crystallography | Provides definitive three-dimensional structure (if crystalline) |
These comprehensive analytical approaches are crucial for establishing the identity and purity of the synthesized compound before biological evaluation.
Biological Activity Profile
The biological activity of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine can be inferred from structurally related piperazine derivatives, which have demonstrated diverse pharmacological properties. Compounds containing the piperazine scaffold have shown significant biological activities across multiple therapeutic areas, suggesting potential applications for this particular derivative.
Based on structural similarities with other piperazine compounds described in the literature, 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine may exhibit one or more of the following biological activities:
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Antimicrobial properties, as many sulfonyl-containing compounds demonstrate antibacterial and antifungal effects
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Central nervous system activity, particularly given that many piperazine derivatives act as anticonvulsants or antidepressants
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Receptor modulation capabilities, potentially interacting with neurotransmitter receptors or enzymes
The literature indicates that piperazine derivatives with arylsulfonyl groups have shown promising antimicrobial activities. For instance, studies have demonstrated that certain arylsulfonylpiperazines exhibit moderate to significant antibacterial and antifungal activities in vitro . This suggests that our compound of interest may possess similar antimicrobial properties, although specific testing would be required to confirm this hypothesis.
Structure-Activity Relationships
The pharmacological properties of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine are largely influenced by its structural features. Understanding the structure-activity relationships (SAR) provides valuable insights into how modifications to different regions of the molecule might affect its biological activity.
Key structural elements that contribute to the compound's activity profile include:
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The piperazine core, which serves as a privileged structure in medicinal chemistry and is found in numerous pharmaceuticals
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The 3-chlorophenyl substituent, which likely enhances lipophilicity and may contribute to specific binding interactions
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The sulfonyl linker, which introduces conformational constraints and hydrogen bond acceptor sites
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The 2-methoxy-4,5-dimethylphenyl group, which provides additional binding points through hydrogen bonding and hydrophobic interactions
Studies on related compounds have shown that piperazine derivatives with different substituents exhibit varied biological activities. For example, compounds like 1-(4-chlorophenyl)(phenyl)methyl)-4-(naphthalen-1-ylsulfonyl)piperazine and 1-(4-chlorophenyl)(phenyl)methyl)-4-(naphthalen-2-ylsulfonyl)piperazine have demonstrated antimicrobial properties . Similarly, other piperazine derivatives have shown potential as anticonvulsants, antidepressants, and antipsychotics, highlighting the versatility of this chemical scaffold.
The following table compares selected piperazine derivatives with structural similarities to our compound of interest:
These comparisons highlight how small structural variations can lead to significant differences in biological activity, emphasizing the importance of targeted structure-activity relationship studies for this compound class.
Synthetic Challenges and Optimization Strategies
The synthesis of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine presents several challenges that must be addressed to achieve efficient production with high purity. These challenges include:
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Selective N-functionalization of the piperazine core
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Control of reaction conditions to minimize side reactions
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Purification strategies to remove structurally similar impurities
Optimization strategies might involve exploring alternative synthetic routes, such as:
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Solid-phase synthesis approaches to simplify purification
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Flow chemistry methods for better control of reaction parameters
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Catalytic methods to enhance selectivity and efficiency
Each synthetic approach requires careful consideration of reagents, solvents, and reaction conditions to maximize yield while maintaining high purity standards essential for biological testing.
Analytical Characterization and Quality Control
Comprehensive analytical characterization is essential for confirming the structure and purity of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine. Advanced analytical techniques provide crucial data for quality control and structure verification.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) offers a powerful tool for assessing purity and identifying potential impurities. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the aromatic protons, methoxy group, and methyl substituents serving as diagnostic markers.
For complete characterization, a combination of analytical techniques is typically employed:
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak area percentage |
| LC-MS | Molecular weight confirmation | m/z values, fragmentation pattern |
| NMR (1H, 13C) | Structural confirmation | Chemical shifts, coupling patterns |
| IR Spectroscopy | Functional group identification | Characteristic absorption bands |
| Elemental Analysis | Compositional verification | C, H, N percentages |
These analytical approaches provide complementary information, collectively establishing a comprehensive characterization profile for the compound.
Future Research Directions
The continued investigation of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine presents numerous opportunities for future research. Several promising directions include:
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Comprehensive biological screening to identify specific targets and activities
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Structure-activity relationship studies through systematic modification of key structural elements
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Computational modeling to predict binding interactions and guide rational design of derivatives
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Investigation of potential synergistic effects with established therapeutic agents
Each of these research avenues could significantly advance our understanding of this compound's pharmacological profile and therapeutic potential.
Challenges and Opportunities
Despite its promising structural features, several challenges must be addressed in the continued development of 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine:
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Optimization of physicochemical properties to enhance bioavailability
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Assessment of metabolic stability and potential toxicity issues
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Development of efficient and scalable synthetic routes
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Elucidation of precise mechanisms of action
These challenges also represent opportunities for innovation in medicinal chemistry and drug development. By addressing these issues, researchers can potentially uncover novel therapeutic applications and contribute to the development of more effective and safer medications.
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